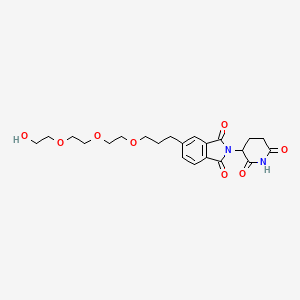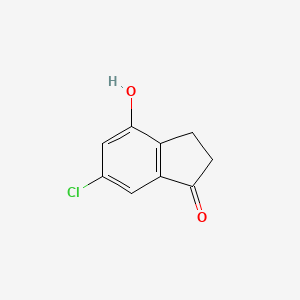![molecular formula C13H16BrNO3 B14768894 (R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives. This compound features a brominated phenyl group, an ethyl ester, and a malonamic acid moiety, making it a versatile molecule in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester typically involves the following steps:
Bromination of Ethylbenzene: Ethylbenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoethylbenzene.
Formation of Malonamic Acid: The brominated product is then reacted with malonic acid in the presence of a base like sodium ethoxide to form the malonamic acid derivative.
Esterification: The final step involves esterification of the malonamic acid derivative with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
In industrial settings, the production of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the malonamic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ® N-[1-(4-Chloro-phenyl)-ethyl]-malonamic acid ethyl ester
- ® N-[1-(4-Fluoro-phenyl)-ethyl]-malonamic acid ethyl ester
- ® N-[1-(4-Methyl-phenyl)-ethyl]-malonamic acid ethyl ester
Uniqueness
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H16BrNO3 |
|---|---|
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
ethyl 3-[[(1R)-1-(4-bromophenyl)ethyl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C13H16BrNO3/c1-3-18-13(17)8-12(16)15-9(2)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
JIWDHDGEKAAAQI-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)CC(=O)N[C@H](C)C1=CC=C(C=C1)Br |
SMILES canonique |
CCOC(=O)CC(=O)NC(C)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)








![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)


